
2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of pharmacophoric elements such as the acetylamino group and aromatic substituents. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of acetylated amides with various amines. For instance, the reaction of 2-acetylamino-3, 3-dichloroacrylic-N-acetylamide with aliphatic primary amines leads to the formation of 2-acetylamino-2-(substituted amino)-3, 3-dichloropropionamides . This suggests that the synthesis of this compound might involve a similar acetylation and substitution process, possibly starting with a malonamide backbone that is further modified by introducing the appropriate chlorobenzyl and isopropylphenyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds can be quite intricate, as evidenced by the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . This suggests that this compound may also exhibit a complex crystal structure with potential for intermolecular interactions, which could be relevant for its physical properties and biological activity.
Chemical Reactions Analysis
The chemical reactions of acetylated amides with amines can lead to various products depending on the nature of the amines involved. Primary amines tend to result in substituted propionamides, while secondary amines can lead to oxazole derivatives . This indicates that the chemical reactivity of the acetylamino group in the compound of interest would be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of this compound, they do offer insights into related compounds. For example, the crystalline structure and intermolecular hydrogen bonding patterns of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggest that similar compounds could have significant solubility characteristics and stability profiles, which are important for their potential use as pharmaceutical agents. The presence of aromatic rings and substituents such as chlorobenzyl and isopropyl groups would also affect the lipophilicity and, consequently, the pharmacokinetics of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-(Acetylamino)-N1-(4-chlorobenzyl)-N3-(4-isopropylphenyl)malonamide is involved in diverse synthetic processes. For instance, its structural analogs play a role in the synthesis of 2-chloro-2-imidoylaziridines, a novel class of stable 2-chloroaziridines, through aza-Darzens-type reactions (Giubellina et al., 2006). Another study demonstrates its use in synthesizing methyl 2‐acetylamino‐3‐dimethylaminopropenoate, a versatile reagent for creating various heterocyclic systems (Kralj et al., 1997).
Chemical Reactions and Properties
The compound's derivatives participate in diverse chemical reactions. For example, the formation of N,N'-disubstituted α-(dialkylamino)malonamides from the reaction of N,N-dimethyl- or N,N-pentamethylene-formamide chlorides with isocyanides indicates its reactivity in specific organic synthesis pathways (Ito et al., 1966). Furthermore, research into N,N′-tetrasubstituted malonamides highlights their potential in the efficient and selective removal of Fe(III) from concentrated chloride solutions, suggesting applications in metal extraction (Paiva & Costa, 2005).
Crystal Structure Analysis
The crystal structure of related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been studied. These studies, involving techniques like single crystal X-ray structure analysis, contribute to a deeper understanding of molecular conformation and interactions (Kobkeatthawin et al., 2017).
Surfactant Applications
2-(Acetylamino)-N1-(4-chlorobenzyl)-N3-(4-isopropylphenyl)malonamide derivatives have been used in synthesizing surfactants. For instance, their use in creating unsymmetrical Gemini surfactants based on malonamide, with applications in emulsification and foaming properties, has been explored (Shi-hon, 2013; Xiao-ming, 2013).
Pharmacological Potential
While specific pharmacological applications of this compound are outside the scope of this inquiry, related research on N-substituted-3-chloro-2-azetidinones and their antibacterial activity provides insight into the medicinal chemistry potential of similar compounds (Chavan & Pai, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .
Mode of Action
Based on its structure, it could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, or oxidation . These reactions could alter the compound’s structure and influence its interaction with its targets .
Biochemical Pathways
The compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could affect various biochemical pathways depending on the nature of the compound’s targets .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds . This could lead to structural changes in the compound’s targets, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, boronic acids and their esters, which could potentially be formed during the compound’s reactions, are only marginally stable in water . This could affect the compound’s stability and reactivity in aqueous environments .
Eigenschaften
IUPAC Name |
2-acetamido-N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-13(2)16-6-10-18(11-7-16)25-21(28)19(24-14(3)26)20(27)23-12-15-4-8-17(22)9-5-15/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZZANTQQUPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


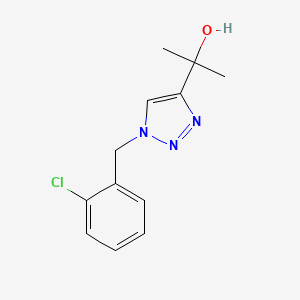
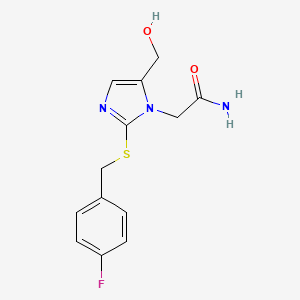
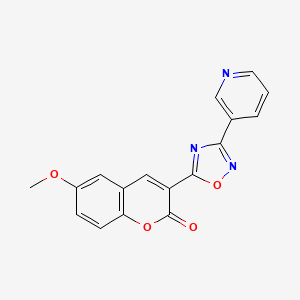
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)
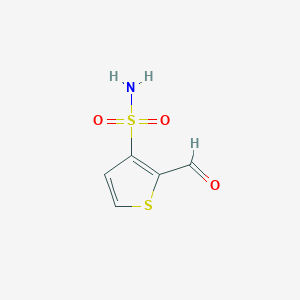
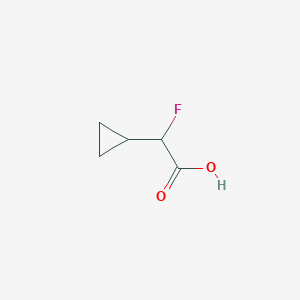
![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)
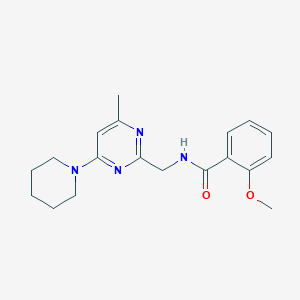
![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)